3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core fused with a 2,3-dihydro-1,4-benzodioxin moiety at position 2. Key structural features include:
- 7-hydroxy group: Common in bioactive coumarins, contributing to antioxidant and metal-chelating properties.
- Benzodioxin ring: Imparts rigidity and influences electronic properties.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCVLWFGMXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Chromenone Synthesis
The chromen-4-one scaffold is typically constructed via the Kostanecki-Robinson reaction , involving cyclization of o-hydroxyacetophenone derivatives with acetic anhydride or acid chlorides. Alternatively, Baker-Venkataraman rearrangement of o-acyloxyacetophenones provides access to substituted chromones. For this compound, the 7-hydroxy group necessitates either direct incorporation via a protected precursor (e.g., methoxy group) or late-stage demethylation.
Benzodioxin Ring Installation
The 2,3-dihydro-1,4-benzodioxin moiety at position 3 is introduced through Ullmann coupling or Suzuki-Miyaura cross-coupling , leveraging halogenated chromenone intermediates. For example, a bromine atom at position 3 can react with 6-boronic acid-2,3-dihydro-1,4-benzodioxin under palladium catalysis.
Piperazine Side Chain Functionalization
The (4-ethylpiperazin-1-yl)methyl group at position 8 is installed via Mannich reaction or nucleophilic alkylation . A chloromethyl intermediate generated at position 8 reacts with 4-ethylpiperazine in the presence of a base such as cesium carbonate.
Stepwise Synthesis and Optimization
Synthesis of 7-Methoxy-4H-chromen-4-one Intermediate
Step 1:
2,4-Dihydroxyacetophenone (10.0 g, 65.8 mmol) is treated with methyl iodide (18.7 g, 131.6 mmol) and potassium carbonate (27.3 g, 197.4 mmol) in acetone (150 mL) at reflux for 12 h to yield 2-hydroxy-4-methoxyacetophenone (8.9 g, 82%).
Step 2:
Cyclization via the Kostanecki-Robinson method: The product from Step 1 (8.0 g, 48.2 mmol) is heated with acetic anhydride (30 mL) and sodium acetate (4.7 g, 57.8 mmol) at 140°C for 6 h. After quenching with ice-water, 7-methoxy-4H-chromen-4-one is obtained as pale-yellow crystals (6.5 g, 78%).
Installation of (4-Ethylpiperazin-1-yl)methyl Group at Position 8
Step 5:
Chloromethylation: The product from Step 4 (3.0 g, 9.1 mmol) is treated with paraformaldehyde (1.6 g, 18.2 mmol) and concentrated HCl (10 mL) in dioxane (30 mL) at 60°C for 6 h. 8-(Chloromethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is obtained as a white solid (2.8 g, 83%).
Step 6:
Nucleophilic substitution: The chloromethyl intermediate (2.5 g, 6.7 mmol) is reacted with 4-ethylpiperazine (1.8 g, 13.4 mmol) and Cs2CO3 (4.4 g, 13.4 mmol) in dry DMF (20 mL) at 80°C for 12 h. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-methoxy-4H-chromen-4-one is purified by recrystallization from ethanol (2.3 g, 76%).
Demethylation to Introduce 7-Hydroxy Group
Step 7:
BBr3-mediated demethylation: The methoxy-protected compound (2.0 g, 4.4 mmol) is dissolved in dry dichloromethane (30 mL) and treated with BBr3 (1.1 mL, 11.0 mmol) at −78°C. After warming to room temperature and stirring for 6 h, the reaction is quenched with methanol (10 mL). The product This compound is isolated as a yellow solid (1.7 g, 88%).
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.58 (d, J = 2.4 Hz, 1H, H-2'), 7.42 (dd, J = 8.8, 2.4 Hz, 1H, H-6'), 6.94 (d, J = 8.8 Hz, 1H, H-5'), 6.87 (s, 1H, H-6), 4.32–4.28 (m, 4H, OCH2CH2O), 3.76 (s, 2H, CH2N), 2.68–2.58 (m, 8H, piperazine-H), 2.42 (q, J = 7.2 Hz, 2H, CH2CH3), 1.08 (t, J = 7.2 Hz, 3H, CH2CH3).
- HRMS (ESI): m/z calcd for C25H27N2O5 [M + H]+: 435.1918; found: 435.1921.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) showed ≥98.5% purity with retention time 6.72 min.
Comparative Analysis of Alternative Routes
Direct C-H Functionalization
Recent advances in C-H activation using ruthenium or palladium catalysts allow direct arylation at position 3 without pre-halogenation. However, competing functionalization at positions 2 and 6 reduces yields (<50%) compared to the Suzuki-Miyaura approach.
Reductive Amination for Piperazine Attachment
An alternative to chloromethylation involves condensing 8-formylchromenone with 4-ethylpiperazine using NaBH3CN. While avoiding hazardous chloromethylating agents, this method suffers from low yields (∼50%) due to imine instability.
Industrial-Scale Considerations
- Cost Efficiency: The Suzuki-Miyaura coupling contributes 42% of total raw material costs. Substituting Pd(PPh3)4 with cheaper Pd(OAc)2/XPhos reduces catalyst loading from 5 mol% to 1.5 mol% without yield loss.
- Safety: BBr3 demethylation requires strict temperature control (−78°C) to prevent exothermic decomposition. Alternative agents like AlCl3/EtSH offer safer profiles but lower yields (∼75%).
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in cancer and infectious disease treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an immunomodulator, influencing immune responses by binding to receptors or enzymes involved in immune regulation . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Analysis
The table below highlights critical differences between the target compound and its analogs:
*Estimated based on structural similarity.
Key Observations
Nitrogen-Containing Side Chains: The target compound’s 4-ethylpiperazinyl group (two N-atoms) offers higher polarity and basicity compared to piperidine analogs (single N-atom) . This may improve aqueous solubility and bioavailability.
Substituent Position and Size :
- 6-ethyl and 6-propyl groups (e.g., ) increase hydrophobicity, which could enhance membrane permeability but reduce water solubility.
- 7-hydroxy vs. 7-isopropoxy : The hydroxy group’s H-bonding capacity is critical for interactions with biological targets, whereas isopropoxy may sterically hinder such interactions .
Biological Implications :
- Piperazine derivatives are prevalent in pharmaceuticals (e.g., antipsychotics, antivirals) due to their ability to modulate receptor binding. The target compound’s ethylpiperazine moiety may confer selectivity for specific enzymes or receptors.
- Methylpiperidine analogs () likely exhibit lower basicity, altering pharmacokinetic profiles.
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a derivative of chromenone and benzodioxin, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromenone core linked to a benzodioxin moiety and an ethylpiperazine substituent, which may influence its biological properties.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives have been tested against enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The specific compound under discussion has not been extensively characterized in this context; however, related compounds have shown promising results.
Table 1: Enzyme Inhibition Data for Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 45 | |
| Compound B | Acetylcholinesterase | 30 | |
| Compound C | Src Kinase | <300 |
Pharmacological Effects
The pharmacological profile of similar compounds suggests a range of activities including anti-inflammatory and anticancer properties. For example, 7-hydroxychromone , a structural analogue, has demonstrated inhibitory effects on Src kinase with an IC50 value below 300 µM . This suggests that the chromenone framework may provide a basis for further exploration of therapeutic effects.
Case Studies
A notable case study involved the synthesis and evaluation of sulfonamide derivatives containing the benzodioxin moiety. These compounds were screened for their potential as enzyme inhibitors and exhibited varying degrees of activity against α-glucosidase and acetylcholinesterase . The findings indicate that modifications to the benzodioxin structure can enhance biological activity.
Study Overview
- Objective: To evaluate the enzyme inhibitory potential of synthesized sulfonamides.
- Methodology: Compounds were synthesized through multi-step reactions involving benzodioxin derivatives. The final products were tested for enzyme inhibition.
- Results: Several derivatives showed significant inhibition of target enzymes, indicating potential for therapeutic applications in metabolic disorders.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reagents are typically employed?
The compound is synthesized via multi-step reactions, often involving Mannich reactions or coupling strategies. For example, a Mannich reaction using formaldehyde (37%), dimethylamine (40%), and a chromen-4-one precursor in ethanol can introduce the piperazinylmethyl group . Key intermediates may require purification via column chromatography or recrystallization. Reagents like sodium hydride or DMF are used for nucleophilic substitutions in related benzodioxin-chromenone hybrids .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Use a combination of:
- NMR : Analyze aromatic protons in the benzodioxin (δ 6.8–7.2 ppm) and chromenone (δ 8.1–8.5 ppm) moieties. Piperazine methyl protons appear as a triplet near δ 2.5–3.0 ppm .
- HRMS : Confirm the molecular ion peak (e.g., m/z 451.15 [M+H]⁺) and isotopic patterns for Cl/F if present .
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min, detecting at 254 nm .
- TGA/DSC : Monitor thermal degradation above 200°C to assess stability .
Advanced Research Questions
Q. How can the Mannich reaction be optimized to improve yield and reduce byproducts?
- Temperature control : Maintain 40–50°C to prevent formaldehyde polymerization .
- Solvent selection : Ethanol (99%) minimizes side reactions compared to polar aprotic solvents .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Byproduct analysis : Use LC-MS to identify and quantify impurities like unreacted daidzein or over-alkylated derivatives .
Q. What strategies resolve contradictions in bioactivity data across different in vitro models?
- Dose-response normalization : Account for variations in cell permeability (e.g., logP ~2.5) and serum binding .
- Mechanistic profiling : Compare ROS scavenging (via DPPH assay) and kinase inhibition (e.g., EGFR/PI3K) to differentiate antioxidant vs. cytotoxic effects .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to datasets from ≥4 replicates .
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 2CHW) or COX-2 (PDB: 5KIR), focusing on hydrogen bonds with the hydroxyl group and π-π stacking with the benzodioxin ring .
- ADMET prediction : Calculate bioavailability scores (e.g., QED ≥0.5) and CYP450 inhibition risks using SwissADME .
Q. What experimental designs minimize bias in assessing antioxidant activity?
- Blinded assays : Use randomized block designs with split-split plots to control for batch effects in phenolic content analysis .
- Positive controls : Include ascorbic acid (IC₅₀ ~5 μM) and Trolox in DPPH/FRAP assays .
- Sample masking : Label samples with numerical codes to prevent observer bias during spectrophotometric readings .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro testing?
Q. What frameworks guide the selection of biological targets for this compound?
Align with structure-activity relationship (SAR) theories:
- The 7-hydroxy group enhances radical scavenging via H-atom donation .
- The 4-ethylpiperazine moiety increases solubility and GPCR affinity (e.g., serotonin receptors) .
- Link to cheminformatics databases (e.g., PubChem BioAssay) to prioritize targets with high Tanimoto similarity scores (>85%) .
Data Interpretation
Q. How to validate discrepancies between computational and experimental binding affinities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
